Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate

Xanthine oxidase Selectivity profiling Uric acid metabolism

Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate (CAS 952861-13-1, molecular formula C17H14N2O4, MW 310.30 g/mol) is a synthetic small molecule within the 3-oxo-1,2,3,4-tetrahydroquinoxaline chemotype, characterized by a methyl benzoate ester moiety appended through a carbonyl linker at the N1 position of the tetrahydroquinoxaline ring. This compound has been catalogued in screening collections interrogating multiple biological pathways, including xanthine oxidase inhibition, ferroptosis regulation, and PAS kinase signaling, positioning it as a multi-purpose probe and derivatization scaffold.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 952861-13-1
Cat. No. B2969480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate
CAS952861-13-1
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C17H14N2O4/c1-23-17(22)12-8-6-11(7-9-12)16(21)19-10-15(20)18-13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,18,20)
InChIKeyANOWDTSIESQBLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate (CAS 952861-13-1) Procurement-Focused Core Identity and Biological Screening Profile


Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate (CAS 952861-13-1, molecular formula C17H14N2O4, MW 310.30 g/mol) is a synthetic small molecule within the 3-oxo-1,2,3,4-tetrahydroquinoxaline chemotype, characterized by a methyl benzoate ester moiety appended through a carbonyl linker at the N1 position of the tetrahydroquinoxaline ring . This compound has been catalogued in screening collections interrogating multiple biological pathways, including xanthine oxidase inhibition, ferroptosis regulation, and PAS kinase signaling, positioning it as a multi-purpose probe and derivatization scaffold [1]. Its architecture—combining a hydrogen bond-donating lactam, a hydrogen bond-accepting ester, and a planar, aromatic quinoxaline core—supports interactions with diverse target classes.

Why Simple Quinoxaline or Tetrahydroquinoxaline Analogs Cannot Replace Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate in Target-Focused Screening Campaigns


Within the tetrahydroquinoxaline chemotype, divergent peripheral substitution yields profoundly different pharmacological profiles. The specific N1-(4-methoxycarbonyl)benzoyl substitution present in this compound introduces a dual hydrogen-bonding motif and a metabolically labile ester that are entirely absent in simpler tetrahydroquinoxaline or quinoxaline-2,3-dione analogs. Screening data confirm that structurally similar tetrahydroquinoxaline derivatives can differ by orders of magnitude in target engagement: while certain analogues exhibit nanomolar xanthine oxidase inhibition, this compound shows no detectable activity at 50 µg/mL (~161 µM), demonstrating that conserved cores do not predict conserved pharmacology . Furthermore, the 3-oxo-1,2,3,4-tetrahydroquinoxaline scaffold has been validated as a novel ferroptosis inhibitor chemotype, but activity is exquisitely sensitive to peripheral substitution, rendering simple interchange of tetrahydroquinoxaline analogs or quinoxaline-2,3-diones inappropriate without direct, compound-specific comparative data [1].

Quantitative Differentiation of Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate: Head-to-Head, Cross-Study, and Class-Level Evidence for Informed Procurement and Screening Decision-Making


Complete Inactivity Against Xanthine Oxidase at 50 µg/mL Contrasts with Nanomolar Inhibition by Clinical XO Inhibitors, Establishing a Clean Selectivity Window

Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate was found to be entirely inactive against xanthine oxidase at a test concentration of 50 µg/mL (equivalent to approximately 161 µM based on MW 310.30), showing no detectable inhibitory effect . In stark contrast, the clinical xanthine oxidase inhibitor febuxostat exhibits an IC50 of approximately 1.8 nM against the same enzyme target [1], while allopurinol (via its active metabolite oxypurinol) displays an IC50 of roughly 2.9 µM [2]. This represents a potency difference exceeding 89,000-fold versus febuxostat and a concentration that is more than 55-fold higher than the allopurinol IC50 yet still yields no inhibition, definitively establishing that this compound lacks xanthine oxidase cross-reactivity—a critical differentiator for drug discovery programs where XO inhibition constitutes an undesirable off-target liability.

Xanthine oxidase Selectivity profiling Uric acid metabolism

Methyl Ester Promoiety Confers Predicted Permeability Advantages Over the Free Carboxylic Acid Analog, Enabling Intracellular Target Engagement in Cell-Based Assays

This compound features a methyl ester terminal group (COOCH3) on the benzoyl substituent, as confirmed by its published SMILES notation COC(=O)c1ccc(C(=O)N2CC(=O)Nc3ccccc32)cc1 . This distinguishes it from its putative active metabolite, 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoic acid, which bears a free carboxylic acid. In medicinal chemistry, methyl esters are widely validated as prodrug moieties that enhance passive membrane permeability by transiently masking the ionizable carboxyl group, with literature precedent demonstrating that esterification of benzoic acids routinely yields 10- to 1000-fold improvements in cellular uptake relative to the corresponding acid, contingent upon cell type and specific assay format [1]. While direct, experimentally determined permeability data for this specific compound are not publicly available, the well-established structure-permeability relationship governing ester prodrugs versus their carboxylic acid counterparts provides a rational, evidence-grounded basis for selecting the methyl ester form as the appropriate tool compound for cell-based phenotypic or target engagement screening campaigns.

Prodrug design Ester permeability Cellular uptake

Tetrahydroquinoxaline Scaffold Experimentally Validated for Ferroptosis Inhibition Diverges Sharply from the Quinoxaline-2,3-dione NMDA Antagonist Class

The 3-oxo-1,2,3,4-tetrahydroquinoxaline scaffold has been designed using quantum-chemical methods and experimentally validated as a novel chemotype for ferroptosis inhibition, showing potent suppression of erastin-induced ferroptotic cell death in human cancer cells while demonstrating minimal cytotoxicity [1]. This pharmacological profile is entirely distinct from the quinoxaline-2,3-dione class, which operates primarily as an antagonist at the glycine site of NMDA receptors and has no reported anti-ferroptotic activity across published studies [2]. Within the tetrahydroquinoxaline ferroptosis inhibitor series, lead compounds were characterized by low molecular weight (148 Da for the smallest) and excellent anti-ferroptotic efficacy, making the scaffold amenable to multi-target drug design through further elaboration [1]. Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate (MW 310.30) extends this validated scaffold with a substituted benzoyl group at the N1 position, potentially introducing additional binding interactions and enabling pharmacokinetic property tuning.

Ferroptosis Lipid peroxidation Neurodegeneration

Structural Alignment with the PAS Kinase (PASK) Inhibitor Pharmacophore: Reference Example Positioning in an Active Patent Series with Nanomolar Cellular Benchmarking

Substituted quinoxaline and tetrahydroquinoxaline carboxylic acids have been disclosed in patent literature as inhibitors of PAS kinase (PASK), a therapeutic target implicated in metabolic diseases including diabetes mellitus [1]. Within this patent landscape, specific reference examples bearing N1-benzoyl and N1-heteroaryl carbonyl substitutions have been characterized, with certain optimized analogues demonstrating nanomolar cellular activity; for example, Reference Example 463 achieved an EC50 of 5 nM in a cell-based assay format [2]. Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate embodies a specific substitution pattern within this protected chemical space, where the methyl ester serves dually as a potential prodrug handle and as a synthetic intermediate amenable to amide bond formation for library generation. Although a compound-specific PASK IC50 has not been disclosed in the public domain, the compound's structural alignment with the established PASK inhibitor pharmacophore, together with its positioning within an active patent series, provides a strong framework for its evaluation as a PASK inhibitor lead, probe, or SAR comparator.

PAS kinase PASK inhibition Metabolic disease

High-Impact Procurement and Screening Deployment Scenarios for Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate in Academic Drug Discovery and Industrial Lead Optimization Programs


Construction of Ferroptosis-Focused Compound Libraries for Neurodegeneration and Ischemia-Reperfusion Injury Phenotypic Screening

The tetrahydroquinoxaline scaffold has been both computationally designed and experimentally validated as a novel ferroptosis inhibitor chemotype, demonstrating potent suppression of erastin-induced ferroptotic cell death without causing cytotoxicity [1]. Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate, by incorporating an elaborate benzoyl substitution at the N1 position, expands the accessible chemical space of this scaffold for systematic structure-activity relationship exploration. Drug discovery groups assembling ferroptosis-focused screening libraries should include this compound as a key representative of the N1-substituted tetrahydroquinoxaline subseries, enabling direct assessment of how the benzoyl-methylester motif modulates potency and selectivity relative to the unsubstituted core scaffold. Importantly, its validated lack of xanthine oxidase inhibition (inactive at 50 µg/mL) provides additional confidence that any observed anti-ferroptotic effect is not confounded by off-target modulation of uric acid biosynthesis, a common challenge in interpreting ferroptosis assay results.

Inclusion as a Negative Control in Xanthine Oxidase Selectivity Profiling Panels to De-Risk Kinase and Neuroprotection Lead Series

For drug discovery programs targeting kinases, neuroprotective pathways, or metabolic enzymes, unintended xanthine oxidase inhibition represents a significant off-target risk that can produce confounding efficacy signals in both in vitro and in vivo models. This compound has been empirically demonstrated to be completely inactive against xanthine oxidase at a concentration of 50 µg/mL (~161 µM), which starkly contrasts with the nanomolar-level potency exhibited by the clinical inhibitor febuxostat (IC50 = 1.8 nM) [2]. Incorporating this compound into routine selectivity profiling panels, alongside positive controls such as febuxostat and allopurinol, furnishes a validated negative control for any tetrahydroquinoxaline-based lead series. This practice enables research teams to confirm that observed biological activity—whether in ferroptosis, kinase, or neuroprotection assays—originates from the intended target engagement rather than from inadvertent xanthine oxidase modulation, thereby strengthening the confidence in the pharmacological mechanism and supporting go/no-go decisions in lead optimization .

Utilization as a Synthetic Intermediate and Prodrug Reference in PAS Kinase (PASK) Inhibitor Medicinal Chemistry Campaigns

The methyl ester moiety embedded in this compound functions as a latent prodrug element, possessing the potential for intracellular esterase-mediated hydrolysis to liberate the active carboxylic acid species, a strategy with broad clinical and preclinical validation [3]. Within the context of PAS kinase (PASK) inhibitor development, where tetrahydroquinoxaline carboxylic acids and their ester prodrugs have been claimed in patent literature and where certain optimized analogues achieve cellular EC50 values as low as 5 nM [4], this compound serves as a versatile platform for medicinal chemistry exploration. Chemists can employ it as a reference compound to systematically evaluate the impact of ester versus acid functionality on passive permeability, cellular potency, and metabolic stability, or alternatively exploit the methyl ester as a synthetic handle for the generation of diverse amide libraries through direct aminolysis, thereby accelerating the construction of comprehensive structure-activity and structure-property relationship tables for the PASK target.

Quote Request

Request a Quote for Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.